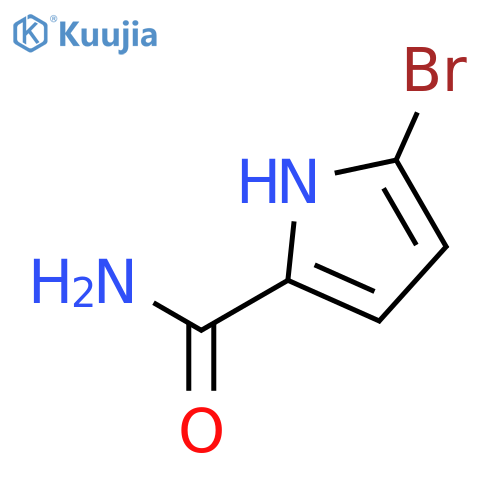

Cas no 17543-94-1 (5-Bromo-1H-pyrrole-2-carboxamide)

17543-94-1 structure

商品名:5-Bromo-1H-pyrrole-2-carboxamide

CAS番号:17543-94-1

MF:C5H5BrN2O

メガワット:189.009999990463

MDL:MFCD09801029

CID:122398

PubChem ID:10419997

5-Bromo-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-1H-pyrrole-2-carboxamide

- 1H-Pyrrole-2-carboxamide,5-bromo-

- 5-Bromopyrrole-2-carboxamide

- 1H-Pyrrole-2-carboxamide,5-bromo

- 2-Brom-pyrrol-2-carbonsaeureamid

- 5-Bromopyrrole-2-carboamide

- 5-bromo-pyrrole-2-carboxylic acid amide

- Bromopyrrole-2-carboxamide

- 5-BroMopyrrole-2-carboxaM...

- PB34419

- 1H-Pyrrole-2-carboxamide, 5-bromo-

- BDBM50478443

- AKOS016002741

- AS-34589

- 17543-94-1

- CHEMBL449714

- DTXSID10439564

- CS-0050646

- DB-368301

- DTXCID90390386

- 5-Bromo-1H-pyrrole-2-carboxamide;5-BroMopyrrole-2-carboxaMide;5-BroMopyrrole-2-carboxaM

-

- MDL: MFCD09801029

- インチ: InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)

- InChIKey: IUCIXLJBQZTUQS-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=O)N)NC(=C1)Br

計算された属性

- せいみつぶんしりょう: 187.95900

- どういたいしつりょう: 187.95853g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 58.9Ų

じっけんとくせい

- 密度みつど: 1.841±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 136-138 ºC

- ふってん: 370.1°Cat760mmHg

- フラッシュポイント: 177.7°C

- 屈折率: 1.647

- ようかいど: 微溶性(3.6 g/l)(25ºC)、

- PSA: 58.88000

- LogP: 1.57640

5-Bromo-1H-pyrrole-2-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-1H-pyrrole-2-carboxamide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromo-1H-pyrrole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-250MG |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 250MG |

¥ 1,485.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-5G |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 5g |

¥ 11,127.00 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-1G |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 1g |

¥ 3,709.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D782788-1g |

5-bromo-1h-pyrrole-2-carboxamide |

17543-94-1 | 95% | 1g |

$488 | 2024-07-28 | |

| Fluorochem | 220675-5g |

5-Bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 95% | 5g |

£1857.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D498911-250MG |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 250mg |

$275 | 2024-07-21 | |

| Chemenu | CM103877-1g |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 95%+ | 1g |

$738 | 2023-03-07 | |

| eNovation Chemicals LLC | D782788-250mg |

5-bromo-1h-pyrrole-2-carboxamide |

17543-94-1 | 95% | 250mg |

$148 | 2024-07-28 | |

| eNovation Chemicals LLC | D498911-500MG |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 500mg |

$465 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-1g |

5-bromo-1H-pyrrole-2-carboxamide |

17543-94-1 | 97% | 1g |

¥3708.0 | 2024-04-23 |

5-Bromo-1H-pyrrole-2-carboxamide 関連文献

-

Mei-Jun Chu,Meng Li,He Ma,Ping-Lin Li,Guo-Qiang Li RSC Adv. 2022 12 7789

17543-94-1 (5-Bromo-1H-pyrrole-2-carboxamide) 関連製品

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 506-17-2(cis-Vaccenic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:17543-94-1)5-Bromo-1H-pyrrole-2-carboxamide

清らかである:99%

はかる:10g

価格 ($):2514.0